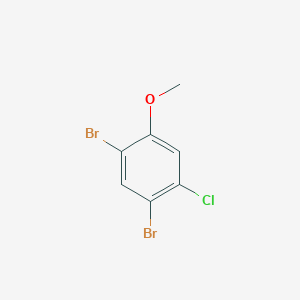

1,5-Dibromo-2-chloro-4-methoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

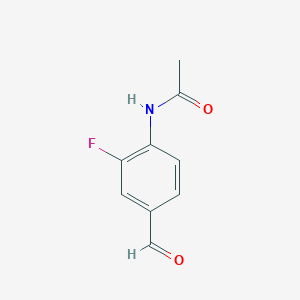

1,5-Dibromo-2-chloro-4-methoxybenzene is a chemical compound with the molecular formula C7H5Br2ClO . It has a molecular weight of 300.38 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5Br2ClO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 300.38 .Aplicaciones Científicas De Investigación

Crystal Structure and Interactions

- The study of crystal structures of compounds related to 1,5-Dibromo-2-chloro-4-methoxybenzene, like 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione, reveals intricate molecular interactions, including weak intermolecular C—H⋯O and π–π stacking interactions (Weiyao Wu, Tingting Zheng, Shengli Cao, & Zhichang Xiao, 2011).

Environmental Presence and Origin

- Bromochloromethoxybenzenes, including compounds similar to this compound, are found in the marine troposphere. Studies indicate a mixed biogenic and anthropogenic origin for these compounds (U. Führer & K. Ballschmiter, 1998).

Chemical Synthesis and Kinetics

- Research into the kinetics of reactions involving chlorobenzene and sodium methoxide, which are relevant to the synthesis of derivatives of this compound, helps understand reaction selectivity and kinetic parameters (Baohe Wang, Miao Liu, Jing Zhu, & Xin Jing, 2010).

Synthesis of Derivatives

- The synthesis of various 1,2-Dibromobenzenes, closely related to this compound, is crucial for various organic transformations. Methods like regioselective bromination are used to obtain these derivatives (V. Diemer, F. Leroux, & F. Colobert, 2011).

Polymerization Applications

- Polymerization studies, like those of 1,4-bis(tetrahydrothiopheniomethyl)-2-cyano-5-methoxybenzene dibromide, provide insights into the production of soluble polyelectrolytes and electronically ‘push-pull’ substituted poly(p-phenylene vinylene)s, which are significant in material science (P. M. Lahti, A. M. Sarker, R. Garay, R. Lenz, & F. E. Karasz, 1994).

Electrochemical Studies

- Electrochemical reduction studies of halogenated methoxybenzenes, such as methyl triclosan, reveal the formation of various reduced compounds. These studies are crucial for understanding the environmental fate and transformation of such chemicals (Angela A. Peverly, Tristan L. Dresbach, K. N. Knust, Tyler F. Koss, M. Longmire, & D. Peters, 2014).

Environmental Chemistry

- Investigations into the volatile methoxybenzene compounds in grains reveal the presence of compounds related to this compound, highlighting their environmental significance and potential impact on food quality (L. M. Seitz & M. Ram, 2000).

Safety and Hazards

Propiedades

IUPAC Name |

1,5-dibromo-2-chloro-4-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2ClO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZRCEAVEJYZQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6318914.png)

![(11aR)-3,7-Bis([1,1':3',1''-terphenyl]-5'-yl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6318924.png)

![(3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole](/img/structure/B6318939.png)

![Calix[7]hydroquinone](/img/structure/B6318946.png)

![2-[Bis(1-methylethyl)phosphino]-1-phenyl-1H-pyrrole, 95%](/img/structure/B6318957.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole], 98%, (99% ee)](/img/structure/B6318959.png)

![2-{4,5-Bis[(6-(2-ethoxy-2-oxoethoxy)-2-methylquinolin-8-ylamino)methyl]-6-hydoxy-3-oxo-3H-xanthen-9-yl}benzoic acid FL2E](/img/structure/B6318964.png)